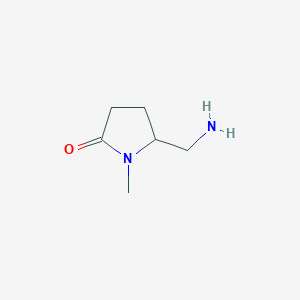

5-(Aminomethyl)-1-methylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSAVRDCNKWFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67433-53-8 | |

| Record name | 5-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyrrolidinone Derivatives in Synthetic Chemistry

The pyrrolidinone nucleus, a five-membered nitrogen-containing lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.net These heterocyclic compounds are integral to the structure of numerous natural products and pharmacologically active agents. acs.orgrsc.org Pyrrolidinone derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties. researchgate.netrsc.org This diverse bioactivity has established the pyrrolidinone ring as a versatile lead structure for the design and development of new therapeutic agents. researchgate.netnih.gov

Beyond their medicinal applications, pyrrolidinones are crucial intermediates in the synthesis of more complex molecular architectures. acs.org The functional groups inherent to the pyrrolidinone ring and the potential for stereochemical diversity allow chemists to construct intricate molecular frameworks with high degrees of control. researchgate.net The development of novel synthetic methodologies for constructing and functionalizing the pyrrolidinone core remains an active area of research, highlighting its sustained importance in the field. rsc.orgtandfonline.com

Overview of the Compound S Structural Features and Stereochemical Importance

5-(Aminomethyl)-1-methylpyrrolidin-2-one is a derivative of 2-pyrrolidinone (B116388) with specific structural characteristics that are central to its chemical utility. The molecule consists of a five-membered lactam ring where the nitrogen atom is substituted with a methyl group. A key feature is the aminomethyl group (-CH₂NH₂) attached to the C5 position of the ring.

The presence of a stereocenter at the C5 carbon is of paramount importance. This chiral center means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one and (S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one. This chirality is a critical feature, as the three-dimensional arrangement of atoms in a molecule often dictates its interaction with other chiral molecules, a fundamental principle in medicinal chemistry and asymmetric synthesis. The defined stereochemistry at this position allows the compound to serve as a chiral precursor, influencing the stereochemical outcome of subsequent reactions.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₂N₂O | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| CAS Number | 67433-53-8 | nih.gov |

| Canonical SMILES | CN1C(CCC1=O)CN | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Role As a Fundamental Chiral Building Block in Advanced Synthesis

Chiral building blocks are essential tools in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules such as pharmaceuticals and natural products. 5-(Aminomethyl)-1-methylpyrrolidin-2-one, particularly in its enantiomerically pure forms, is positioned as a valuable chiral synthon. researchgate.net Its utility stems from the combination of a stereochemically defined center and two distinct functional groups—the lactam and the primary amine—which can be manipulated selectively.

Context Within Heterocyclic Compound Research

Enantioselective Synthesis Pathways

Enantioselective synthesis is paramount for producing specific stereoisomers of this compound, as different enantiomers can exhibit distinct biological activities. Key strategies include the asymmetric construction of the heterocyclic core, stereocontrolled introduction of the functional side chain, use of the chiral pool, and application of chiral auxiliaries.

Asymmetric Construction of the Pyrrolidinone Core

The asymmetric construction of the pyrrolidinone ring is a foundational approach to ensure the desired stereochemistry. One effective method involves the cyclization of acyclic precursors where the stereocenter is set during the ring-formation step. For instance, intramolecular metal carbenoid N-H insertion reactions have been successfully employed to create cis-5-substituted pyrrolidine phosphonates with high stereoselectivity. A similar strategy can be envisioned for aminomethyl analogues.

Another powerful technique is the use of organocatalysis. Chiral pyrrolidine-based organocatalysts, often derived from proline, are known to promote a variety of enantioselective transformations. These catalysts can facilitate domino reactions, such as aza-Michael/aldol (B89426) or Mannich/aza-Michael sequences, to construct highly functionalized and polysubstituted pyrrolidines from simple acyclic starting materials, establishing multiple stereocenters with high fidelity.

Stereocontrolled Introduction of the Aminomethyl Moiety at C-5

When a pre-formed pyrrolidinone core is used, the main challenge shifts to the stereocontrolled installation of the aminomethyl group at the C-5 position. A common strategy involves the conversion of a C-5 hydroxymethyl group to an aminomethyl group. This can be achieved via a two-step sequence involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent, such as sodium azide (B81097), and subsequent reduction.

A more direct and highly stereoselective method involves the addition of nucleophiles to chiral 3,4-dihydro-2H-pyrroline N-oxides (cyclic nitrones). The addition of trimethylsilyl (B98337) cyanide (TMSCN) to such nitrones proceeds with high diastereoselectivity, affording trans-hydroxyamino-nitriles. These intermediates serve as direct precursors to 2-aminomethyl pyrrolidines after reduction of both the nitrile and the N-hydroxy groups. researchgate.net This approach offers excellent control over the stereocenter at the point of substitution.

| Method | Precursor | Reagents | Key Transformation | Stereocontrol |

| Nucleophilic Substitution | 5-(Hydroxymethyl)pyrrolidin-2-one | 1. TsCl, Py 2. NaN₃ 3. H₂, Pd/C | Hydroxyl to Azide to Amine | Dependent on SN2 inversion at a chiral center |

| Nitrone Addition | Chiral cyclic nitrone | 1. TMSCN 2. Reduction (e.g., H₂) | Cyanide addition to nitrone | High diastereoselectivity controlled by the existing stereocenters |

Chiral Pool Approaches Utilizing Precursors (e.g., Pyroglutamic Acid Derivatives)

Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)-Pyroglutamic acid is a widely utilized chiral synthon for the synthesis of a variety of optically active 2-pyrrolidinone (B116388) derivatives. nih.govresearchgate.net Its inherent chirality and differentiated carbonyl groups provide a robust scaffold for stereospecific modifications. nih.gov

The synthesis can commence with the reduction of the carboxylic acid moiety of pyroglutamic acid to a primary alcohol, yielding (S)-pyroglutaminol ((S)-5-(hydroxymethyl)pyrrolidin-2-one). mdpi.org This key intermediate can then be N-methylated and subsequently converted to the target 5-(aminomethyl) derivative. The transformation of the hydroxymethyl group into the aminomethyl group can be accomplished through several methods that preserve or invert the stereochemistry as needed. For example, converting the alcohol to a good leaving group (like a tosylate) followed by substitution with an azide and subsequent reduction is a reliable sequence. mdpi.org

| Starting Material | Key Intermediate | Transformation Steps | Overall Yield | Reference |

| (S)-Pyroglutamic Acid | (S)-Pyroglutaminol | 1. Esterification 2. Reduction (e.g., NaBH₄) | Good to High | mdpi.orgacadpubl.eu |

| (S)-Pyroglutaminol | (S)-5-(Tosylmethyl)-2-pyrrolidinone | 1. Tosylation 2. Nucleophilic Substitution 3. Oxidation | 56% (over 3 steps) | mdpi.org |

Application of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. This strategy is particularly useful in reactions involving enolates.

In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to an acyclic precursor to control the diastereoselectivity of a key bond-forming reaction, such as an alkylation or an aziridine (B145994) ring-opening. nih.gov For instance, chiral enolates derived from pseudoephedrine amides have been used in stereocontrolled ring-opening reactions of aziridines to produce γ-amino amides, which are direct precursors to substituted pyrrolidin-2-ones. nih.gov The chiral auxiliary dictates the facial selectivity of the enolate attack, leading to a high degree of asymmetric induction. After the key step, the auxiliary can be cleaved to reveal the chiral product. nih.gov

Novel Synthetic Routes and Mechanistic Investigations

The development of novel and efficient synthetic routes is crucial for improving access to complex molecules. Mechanistic studies of these routes provide insights that allow for reaction optimization and broader application.

Exploration of Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and, importantly, amines. organic-chemistry.orgnih.gov The reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter, making it highly valuable for controlling stereochemistry. organic-chemistry.orgnih.gov

In the synthesis of this compound, the Mitsunobu reaction offers an excellent method for converting the precursor, 5-(hydroxymethyl)-1-methylpyrrolidin-2-one (B2847939), directly into a protected amine. The reaction involves activating the alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). This in-situ activation forms an oxyphosphonium salt, which is a superb leaving group. Subsequent SN2 attack by a suitable nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid (HN₃), leads to the desired C-N bond formation with complete inversion of stereochemistry. organic-chemistry.orgorganic-chemistry.org The resulting phthalimide or azide can then be readily deprotected or reduced to furnish the primary amine. organic-chemistry.org

| Parameter | Description |

| Reaction | Mitsunobu Reaction |

| Substrate | Chiral 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one |

| Reagents | PPh₃, DEAD (or DIAD) |

| Nucleophile | Phthalimide, Hydrazoic Acid (HN₃), or a Sulfonamide |

| Mechanism | SN2 displacement of an activated hydroxyl group |

| Stereochemistry | Complete inversion of configuration at the chiral center |

| Key Advantage | High stereoselectivity and functional group tolerance |

This protocol is particularly advantageous as it is performed under mild, neutral conditions and is known for its high yields and stereochemical fidelity, making it a robust choice for the late-stage introduction of the aminomethyl moiety. acsgcipr.org

Comparison of Synthetic Efficiency and Scalability

One of the most established methods involves the conversion of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is readily prepared from L-glutamic acid. This alcohol is then typically converted to a leaving group, such as a halide or a sulfonate ester, to facilitate the introduction of the amino group.

An alternative strategy that offers a more direct introduction of the nitrogen functionality is through an azide intermediate . In this pathway, the hydroxyl group of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one is converted to a tosylate, which then undergoes nucleophilic substitution with sodium azide to form 5-(azidomethyl)-1-methylpyrrolidin-2-one. The subsequent reduction of the azide, commonly achieved through catalytic hydrogenation, provides the target amine in high yield. This route is often favored for its clean conversion and the relative ease of purification of the intermediates.

A third approach is reductive amination . This would typically involve the oxidation of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one to the corresponding aldehyde, 1-methyl-5-oxopyrrolidine-2-carbaldehyde. This aldehyde can then be reacted with an ammonia (B1221849) source in the presence of a reducing agent to form the aminomethyl group. While potentially more atom-economical, this route's efficiency is highly dependent on the successful and high-yielding oxidation of the starting alcohol, which can sometimes be challenging.

Below is a comparative table summarizing the key aspects of these synthetic methodologies based on available research findings.

| Synthetic Route | Key Intermediates | Key Reactions | Reported Overall Yield | Scalability Considerations |

| From L-Glutamic Acid via Gabriel Synthesis | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, 5-(chloromethyl)-1-methylpyrrolidin-2-one, 1-methyl-5-(phthalimidomethyl)pyrrolidin-2-one | Esterification, N-methylation, Reduction, Halogenation, Gabriel Synthesis, Hydrazinolysis | Moderate to High | Multi-step process can be complex for large-scale operations. Use of hydrazine (B178648) requires careful handling. |

| From L-Glutamic Acid via Azide Reduction | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, 5-(tosyloxymethyl)-1-methylpyrrolidin-2-one, 5-(azidomethyl)-1-methylpyrrolidin-2-one | Esterification, N-methylation, Reduction, Tosylation, Azide Substitution, Catalytic Hydrogenation | High | Use of azides requires stringent safety precautions, especially on a large scale. Catalytic hydrogenation is generally scalable. |

| From L-Glutamic Acid via Reductive Amination | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, 1-methyl-5-oxopyrrolidine-2-carbaldehyde | Esterification, N-methylation, Reduction, Oxidation, Reductive Amination | Variable | Efficiency is highly dependent on the oxidation step. Can be a more direct route if the aldehyde is readily accessible. |

Strategies for Achieving High Enantioselectivity and Diastereoselectivity

The synthesis of enantiomerically pure this compound relies on established principles of asymmetric synthesis. Several key strategies are employed to control the stereochemical outcome.

Synthesis from the Chiral Pool: A prevalent and effective strategy is to utilize readily available, enantiomerically pure starting materials from the "chiral pool." L-pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a common and versatile precursor for the synthesis of chiral 5-substituted pyrrolidin-2-ones. nih.govacs.orgresearchgate.netresearchgate.net The inherent chirality of pyroglutamic acid is transferred through a series of chemical transformations to the final product, thus ensuring high enantiomeric purity. nih.govresearchgate.net The synthesis typically involves the reduction of the carboxylic acid moiety to a hydroxymethyl group, which can then be converted to an aminomethyl group. Subsequent N-methylation provides the target compound.

Catalytic Asymmetric Synthesis: Modern synthetic methods increasingly rely on catalysis to achieve high levels of stereoselectivity. For pyrrolidine synthesis, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful tool for creating densely functionalized pyrrolidine rings with excellent stereocontrol. rsc.orgacs.org By selecting the appropriate chiral catalyst, typically a metal complex with a chiral ligand, it is possible to favor the formation of one enantiomer over the other. rsc.org Another approach involves the asymmetric hydrogenation of prochiral precursors, where a chiral catalyst, such as a rhodium or ruthenium complex, directs the addition of hydrogen from a specific face of the molecule. mdpi.com

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative for asymmetric synthesis. Transaminases, for instance, can catalyze the stereoselective amination of a prochiral ketone precursor. acs.orgnih.gov This biocatalytic approach can provide access to both enantiomers of a chiral amine by selecting an appropriate (R)- or (S)-selective transaminase, often with very high enantiomeric excess (>99.5%). acs.orgnih.gov

Diastereoselective Synthesis: When additional stereocenters are present in the starting materials or are formed during the reaction, control of diastereoselectivity becomes crucial. For instance, in the synthesis of substituted pyroglutamic acids, aza-Michael additions can be performed with high diastereoselectivity, sometimes enhanced by crystallization-induced diastereomer transformation (CIDT), where equilibration in solution and crystallization of a single isomer drives the reaction towards the desired diastereomer. mdpi.com

A summary of common strategies is presented in the table below.

| Strategy | Description | Key Advantages |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like L-pyroglutamic acid as starting materials. nih.govacs.orgresearchgate.netresearchgate.net | High enantiomeric purity, well-established routes. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., metal-ligand complexes) to direct the formation of a specific stereoisomer. rsc.orgacs.orgmdpi.com | High efficiency and enantioselectivity, broad substrate scope. |

| Biocatalysis | Employment of enzymes, such as transaminases, to perform stereoselective transformations. acs.orgnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Diastereoselective Reactions | Control of the relative stereochemistry between multiple stereocenters in a molecule. mdpi.com | Access to complex molecules with multiple stereocenters. |

Influence of Stereochemistry on Compound Utility

The three-dimensional structure of a molecule is paramount in biological systems, where interactions with proteins, enzymes, and receptors are highly specific. nih.govnih.govresearchgate.net The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereochemistry significantly influences the biological activity of drug candidates. nih.govnih.govresearchgate.netfrontiersin.org Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects. rug.nl

This is due to the enantioselective nature of biological macromolecules, which can differentiate between the spatial arrangements of substituents on the chiral centers of the pyrrolidine ring. nih.govresearchgate.net For this compound, its utility as a precursor for pharmaceuticals or as a chiral ligand in catalysis would be directly dependent on its stereochemical configuration. For example, when incorporated into a larger molecule, the orientation of the aminomethyl group at the C5 position will determine how the molecule fits into a binding pocket of a target protein. nih.gov In asymmetric catalysis, the use of an enantiomerically pure pyrrolidine derivative as a ligand can induce high levels of stereoselectivity in the catalyzed reaction. unibo.it

Methodologies for Determining Enantiomeric Excess (e.g., Chiral Chromatography, Derivatization for HPLC)

To ensure the stereochemical purity of this compound, it is essential to have reliable analytical methods for determining its enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. rsc.org This can be achieved directly by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs are commonly employed for this purpose. rsc.org Alternatively, an indirect method involves pre-column derivatization of the racemic amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.netscience.govwikipedia.org These diastereomers can then be separated on a standard achiral HPLC column. researchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess. rug.nlnih.govresearchgate.net Similar to indirect HPLC, this method often involves the use of a CDA to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. wikipedia.orgresearchgate.net The ratio of the integrals of these signals corresponds to the ratio of the enantiomers. researchgate.net Another NMR technique involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the analyte, leading to the separation of NMR signals for the two enantiomers. wikipedia.org

Gas Chromatography (GC): For volatile compounds, chiral GC using a chiral stationary phase can be an effective method for enantiomeric separation.

The following table summarizes common methods for determining enantiomeric excess.

| Method | Principle | Common Applications |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase. rsc.orgnih.govresearchgate.net | Widely used for a broad range of chiral compounds. |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.net | Rapid and accurate determination of enantiomeric ratios. |

| Gas Chromatography | Separation of enantiomers on a chiral stationary phase. | Suitable for volatile and thermally stable compounds. |

Stability of Stereogenic Centers Under Various Reaction Conditions

The stereogenic center at the C5 position of the pyrrolidin-2-one ring, being adjacent to a carbonyl group, can be susceptible to racemization or epimerization under certain conditions. The hydrogen atom at the C5 position is acidic and can be removed by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity.

The stability of this stereocenter is influenced by several factors:

pH: Basic conditions can promote enolization and subsequent racemization. Strongly acidic conditions can also potentially lead to racemization, although the mechanism may differ.

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization and racemization.

Solvent: The choice of solvent can influence the rate of racemization by affecting the stability of the enolate intermediate.

Substituents: The nature of other substituents on the pyrrolidine ring can influence the acidity of the C5 proton and the stability of the enolate. For instance, electron-withdrawing groups can increase the acidity and the likelihood of racemization.

In the context of fluorinated pyrrolidines, stereoelectronic effects such as the gauche effect and anomeric effects can significantly influence the conformational stability of the ring, which in turn can affect the stability of the stereogenic centers. beilstein-journals.org For many synthetic transformations involving pyroglutamic acid derivatives, care is taken to employ mild reaction conditions to preserve the stereochemical integrity of the C5 center. mdpi.com However, in some cases, epimerization at a stereocenter can be exploited to thermodynamically favor the formation of a more stable diastereomer. nih.gov

Reactions Involving the Primary Amine Group

The primary amine functionality in this compound serves as a key site for a multitude of chemical reactions, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation

The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and arylation reactions.

Acylation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation introduces alkyl groups onto the primary amine. This can be accomplished through reactions with alkyl halides. Reductive amination, a two-step one-pot process involving the initial formation of an imine with an aldehyde or ketone followed by reduction, is another common method for N-alkylation. researchgate.net

Arylation of the primary amine, leading to the formation of a secondary aromatic amine, can be effectively carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrsc.org This reaction allows for the coupling of the amine with aryl halides and is known for its broad substrate scope and functional group tolerance. wikipedia.org

| Reaction Type | Reagents | Product Class |

| Acylation | Acyl chlorides, Acid anhydrides | N-Acyl derivatives |

| Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | N-Alkyl derivatives |

| Arylation | Aryl halides (Buchwald-Hartwig) | N-Aryl derivatives |

Amidation and Sulfonamidation

Amidation involves the formation of an amide bond between the primary amine of this compound and a carboxylic acid. This transformation is fundamental in peptide synthesis and medicinal chemistry. The reaction typically requires the activation of the carboxylic acid using coupling reagents or conversion to a more reactive species like an acyl chloride. nih.govrsc.org One-pot procedures using activating agents like thionyl chloride have also been developed for efficient amide synthesis. rsc.org

Sulfonamidation results in the formation of a sulfonamide linkage by reacting the primary amine with a sulfonyl chloride in the presence of a base. organic-chemistry.orgnih.gov This reaction is a common method for synthesizing sulfonamides, a class of compounds with significant biological activities. ucl.ac.uk

| Reaction Type | Reagents | Product Class |

| Amidation | Carboxylic acids (+ activating agent), Acyl chlorides | Amides |

| Sulfonamidation | Sulfonyl chlorides | Sulfonamides |

Formation of Imines and Heterocycles

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines , also known as Schiff bases. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. wikipedia.orgmasterorganicchemistry.com The formation of the C=N double bond is a key step in various synthetic pathways.

The resulting imine or the primary amine itself can be utilized in the synthesis of various heterocycles . For instance, multicomponent reactions involving imines are a powerful tool for constructing complex nitrogen-containing rings. nih.gov Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can also lead to the formation of fused or spirocyclic heterocyclic systems.

Modifications of the Pyrrolidinone Ring System

While the primary amine is the most reactive site, the pyrrolidinone ring itself can undergo modifications, although these transformations are generally less common and may require more specific reaction conditions.

N-Substitution Reactions on the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidinone ring is already substituted with a methyl group in this compound. Further N-substitution at this position is not possible without prior demethylation, which is a challenging transformation. However, in the broader context of pyrrolidinone chemistry, N-substitution is a common modification. For instance, N-arylation of pyrrolidin-2-one can be achieved through copper-catalyzed or palladium-catalyzed coupling reactions. mdpi.com

Ring Expansion and Contraction Methodologies

Introduction of Additional Functional Groups

The primary amino group on the methyl side chain of this compound is the principal site for introducing additional functional groups. Its nucleophilic nature allows for a variety of derivatization reactions. Analogous transformations have been demonstrated with structurally similar compounds, such as 2-(aminomethyl)-1-ethylpyrrolidine, where the primary amine is readily converted into amides or sulfonamides. researchgate.net

Amide and Sulfonamide Formation: One of the most straightforward functionalizations involves the acylation or sulfonylation of the primary amine. Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can introduce a wide range of substituents, thereby modifying the compound's physicochemical properties. For instance, reacting the aminomethyl group with various aryl sulfonyl chlorides in the presence of a base like pyridine (B92270) can yield a series of benzenesulfonamide (B165840) derivatives. researchgate.net Similarly, reaction with benzoyl chlorides would produce benzamides. researchgate.net

Table 1: Examples of Functional Group Introduction via Derivatization

| Reagent Type | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|

| Aryl Sulfonyl Chloride | Ar-SO₂- | Benzenesulfonamide |

| Acyl Chloride / Anhydride | R-CO- | Amide |

These reactions are typically high-yielding and allow for the incorporation of diverse moieties, including aromatic rings, alkyl chains, and other functional groups, which can be pivotal for tuning the molecule's biological or chemical properties.

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often involves multi-step sequences starting from different precursors or employing various cyclization strategies. The pyrrolidin-2-one core is a common motif in many biologically active compounds, and numerous synthetic methods have been developed for its construction and elaboration. researchgate.netmdpi.comnih.gov

One common strategy begins with chiral precursors like pyroglutamic acid (2-oxotetrahydropyrrol-5S-carboxylic acid), which serves as a versatile building block for asymmetric synthesis. researchgate.netacadpubl.eu The carboxylic acid group can be chemically transformed into an aminomethyl group through a series of reduction and functional group interconversion steps.

Another powerful approach involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines, such as anilines or benzylamines. mdpi.com This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by an in-situ lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.com While this directly yields N-substituted and C5-substituted pyrrolidinones, modifications of the starting D-A cyclopropane and the amine component can provide access to a wide library of analogues.

Furthermore, new classes of chiral pyrrolidinones can be synthesized from precursors like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, allowing for the insertion of various substituents at the N1 and C5 positions of the ring. researchgate.netacadpubl.eu These synthetic routes can produce derivatives with multiple stereocenters and incorporate other heterocyclic moieties, such as imidazole. nih.govacadpubl.eu

Table 2: Selected Synthetic Approaches to Pyrrolidin-2-one Analogues

| Starting Material(s) | Key Transformation(s) | Type of Analogue Produced |

|---|---|---|

| Pyroglutamic Acid | Carboxylic acid reduction, amination | Chiral 5-substituted pyrrolidin-2-ones |

| Donor-Acceptor Cyclopropanes + Primary Amines | Ring-opening, lactamization | 1,5-disubstituted pyrrolidin-2-ones mdpi.com |

Regioselective and Chemoselective Functionalization

Chemoselectivity and regioselectivity are crucial concepts in the functionalization of a molecule like this compound, which possesses multiple reactive sites. The primary amine is significantly more nucleophilic and less sterically hindered than the nitrogen atom of the lactam (amide). This inherent difference in reactivity is the basis for the chemoselective functionalization of the molecule.

When treated with an electrophilic reagent, such as an acyl chloride or an alkyl halide under neutral or basic conditions, the reaction will overwhelmingly occur at the primary amine rather than the amide nitrogen. This allows for the selective modification of the side chain without affecting the core lactam structure.

Regioselectivity becomes a key consideration in more complex synthetic transformations where multiple C-H bonds or other functional groups could potentially react. While the parent molecule has limited sites for regioselective issues beyond the N-functionalization, the synthesis of its derivatives can involve regioselective steps. For example, in the synthesis of functionalized 2-aminothiophenes, a cascade reaction involving an aldol condensation is followed by a regioselective intramolecular cyclization. nih.gov Similarly, the synthesis of certain 1,2-oxazole derivatives from β-enamino ketoesters relies on a regioselective reaction with hydroxylamine. beilstein-journals.org

The principles of chemoselectivity are also evident in intramolecular reactions. Hofmann-Löffler-Freytag type reactions, for instance, can be used for the chemoselective functionalization of specific C-H bonds by mediating a radical-based hydrogen atom transfer from a nitrogen-centered radical. csic.es Such strategies could potentially be adapted to create novel bicyclic structures from derivatives of this compound.

Table 3: Principles of Selective Functionalization

| Selectivity Type | Description | Application to this compound |

|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group over another. | Electrophilic attack occurs selectively at the more nucleophilic primary amine over the less reactive lactam nitrogen. |

| Regioselectivity | Preferential reaction at one position over another. | In the synthesis of related heterocyclic systems, cyclization reactions can be controlled to yield a specific constitutional isomer. nih.govbeilstein-journals.org |

Applications As a Versatile Synthetic Building Block and Chiral Auxiliary

Integration into Asymmetric Synthetic Strategies

The inherent chirality of 5-(aminomethyl)-1-methylpyrrolidin-2-one makes it a useful component in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral pyrrolidine (B122466) derivatives are widely employed as organocatalysts and chiral auxiliaries to control the stereochemical outcome of reactions.

As a chiral auxiliary , a stereogenic group is temporarily incorporated into a substrate to direct a subsequent chemical transformation to produce a single stereoisomer. The pyrrolidine scaffold is a key feature in many successful chiral auxiliaries, such as the oxazolidinones popularized by David A. Evans and the camphorsultams. These auxiliaries function by creating a sterically defined environment that biases the approach of reagents to one face of the molecule, leading to high levels of diastereoselectivity. While direct examples detailing this compound as a removable chiral auxiliary are not extensively documented in readily available literature, its structural motifs are present in established catalysts. For instance, pyrrolidine-based bifunctional organocatalysts possessing both an amine and another functional group (like an amide or thiourea) have been developed for various asymmetric transformations, including Michael additions and aldol (B89426) reactions. The aminomethyl group on the pyrrolidinone ring provides a handle for incorporating such additional functionalities.

The field of asymmetric organocatalysis frequently utilizes chiral pyrrolidines, with proline and its derivatives being seminal examples. These catalysts activate substrates through the formation of transient enamines or iminium ions, effectively guiding the stereochemical course of the reaction. The structural framework of this compound is analogous to key components of these effective catalysts, suggesting its potential for similar applications in asymmetric strategies.

Precursor for Complex Organic Molecules and Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amine and a lactam, allows it to serve as a starting material for a variety of more complex molecular architectures.

Chiral diamines are crucial ligands in asymmetric catalysis and are core components of many pharmaceuticals. The aminomethylpyrrolidinone structure can be envisioned as a precursor to chiral 1,2-diamines after appropriate synthetic modifications. For example, the primary amine can be derivatized, and the lactam ring can be opened to yield a linear amino acid derivative, which can then be further manipulated to form a diamine. The synthesis of novel chiral 1,5-diamines has been accomplished from other chiral starting materials like (R)-(+)-camphor, highlighting the general importance of chiral building blocks in creating these valuable molecules.

Nitrogen-containing heterocycles are among the most prevalent structural motifs in FDA-approved pharmaceuticals and biologically active natural products. Pyrrolidines, in particular, are ubiquitous scaffolds. Synthetic strategies to create substituted pyrrolidines and other nitrogen heterocycles often rely on intramolecular cyclization reactions. This compound can serve as a scaffold upon which further rings can be constructed. For instance, the primary amine can be acylated and then used in reactions to build fused or spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity.

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a peptide-like backbone, typically composed of N-(2-aminoethyl)glycine units. This neutral backbone allows PNAs to bind to complementary DNA or RNA with high affinity and specificity, making them promising tools for diagnostics and therapeutics.

To enhance the binding properties and cellular uptake of PNAs, researchers often introduce conformational constraints into the flexible backbone. Incorporating cyclic structures, such as a pyrrolidine ring, is a common strategy to pre-organize the PNA strand into a conformation favorable for binding. A conformationally restricted PNA adenine (B156593) monomer has been synthesized from cis-4-hydroxy-D-proline, demonstrating the utility of pyrrolidine scaffolds. A decamer made from these modified units showed improved binding to both DNA and RNA. The structure of this compound provides a rigid cyclic core that can be integrated into a PNA backbone. The aminomethyl group serves as the attachment point for the nucleobase, while the lactam ring provides the conformational restriction.

Table 1: Research Findings on Pyrrolidine-Based PNA Analogues

| PNA Analogue Type | Starting Material Example | Key Finding |

| Pyrrolidine PNA | cis-4-hydroxy-D-proline | A fully modified adenine decamer showed improved binding affinity towards complementary DNA and RNA compared to standard PNA. |

| Chiral PNA | N/A | Introduction of chirality into the PNA backbone can pre-organize the structure, potentially improving antisense and antigene properties. |

Role in the Synthesis of Natural Products and Bioactive Compounds

The pyrrolidinone ring is a key structural feature in many biologically active compounds. Therefore, chiral building blocks like this compound are valuable intermediates in the synthesis of potential therapeutics.

While direct, specific examples of synthesizing marketed antipsychotics or antimalarials starting from this compound are not prevalent in the surveyed literature, the core structure is relevant. For instance, many bioactive compounds are built upon nitrogen-containing heterocyclic scaffolds. The 4-aminoquinoline (B48711) core is characteristic of many antimalarial drugs, including chloroquine. Synthetic efforts often focus on adding side chains to this core to overcome drug resistance. The aminomethylpyrrolidinone moiety could potentially be incorporated as such a side chain to modulate the compound's physicochemical properties and biological activity. Novel antimalarial imidazopyridines and pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have been developed through extensive medicinal chemistry efforts, showcasing the importance of exploring diverse side chains.

The pyrrolidinone structure itself is found in various pharmacologically active agents. The versatility of this scaffold makes it a target for the development of new synthetic methodologies aimed at producing libraries of compounds for screening against various diseases.

Enzyme inhibition is a common mechanism of action for many drugs. The pyrrolidinone scaffold is present in inhibitors of various enzymes. For example, a class of pyrrolidinediones (which are structurally related to pyrrolidinones) was identified as novel reversible inhibitors of the bacterial enzyme MurA, which is involved in cell wall biosynthesis. This suggests that the pyrrolidinone ring can be effectively accommodated in the active sites of enzymes.

The synthesis of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction or that bind tightly to the active site. The functional groups on this compound provide synthetic handles to attach various pharmacophores designed to interact with specific enzyme targets. For example, the primary amine could be used to link the pyrrolidinone core to other fragments known to bind to a target enzyme, thereby creating a novel inhibitor. The development of inhibitors for targets such as the cholesteryl ester transfer protein (CETP) and dual leucine (B10760876) zipper kinase (DLK) has involved the synthesis of molecules containing enantiopure trifluoromethylcarbinols, demonstrating the importance of stereocontrolled synthesis in creating potent enzyme inhibitors.

Application as a Chiral Auxiliary in Catalytic Asymmetric Synthesis

Following a comprehensive review of scientific literature and chemical databases, there is no readily available and documented evidence of "this compound" being employed as a chiral auxiliary in catalytic asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. While the pyrrolidinone scaffold is a common feature in many chiral catalysts and auxiliaries, the specific derivative, this compound, does not appear to be a widely utilized compound for this particular application.

Research in asymmetric catalysis extensively features other pyrrolidine-based structures, such as proline and its derivatives, which act as highly effective organocatalysts, or other pyrrolidinone-containing molecules that serve as chiral ligands for metal-catalyzed reactions. However, specific studies detailing the application of this compound as a removable chiral auxiliary in catalytic reactions, along with the corresponding performance data such as yields and enantiomeric excess, are not present in the surveyed literature.

Therefore, a data table and detailed research findings on its use in this context cannot be provided. The scientific community has explored a vast array of chiral molecules for asymmetric synthesis, but it appears that this compound has not been established as a notable chiral auxiliary for catalytic applications.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Methods for Structure Confirmation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(Aminomethyl)-1-methylpyrrolidin-2-one, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals corresponding to the unique magnetic environments of the hydrogen and carbon atoms in the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-methyl group, the aminomethyl group (CH₂-NH₂), and the protons on the pyrrolidinone ring. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling with neighboring protons) would help in assigning each signal to its specific location in the molecule.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom, including the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, the N-methyl carbon, and the aminomethyl carbon.

Hypothetical ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₂ (ring) | 1.8 - 2.5 | Multiplet | 4H |

| N-CH₃ | ~2.8 | Singlet | 3H |

| CH-CH₂NH₂ | ~3.0 - 3.5 | Multiplet | 3H |

Mass Spectrometry (MS) is used to determine the molecular weight and can provide clues about the structure through fragmentation patterns. For this compound, with a molecular formula of C₆H₁₂N₂O, the calculated molecular weight is 128.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 128. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the pyrrolidinone ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. researchgate.net The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. researchgate.net C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| C=O Stretch (Amide) | ~1680 |

X-ray Crystallography for Absolute Stereochemistry Determination

The carbon atom at the 5-position of the pyrrolidinone ring, to which the aminomethyl group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers. X-ray crystallography is a powerful technique that can determine the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine its precise molecular geometry, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique provides unambiguous proof of the spatial orientation of the aminomethyl group relative to the pyrrolidinone ring. Currently, no public X-ray crystallographic data is available for this specific compound.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds. For this compound, a reverse-phase HPLC method would likely be effective. fda.gov In this method, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The purity of the sample can be determined by the presence of a single major peak, with the area of the peak corresponding to its concentration. HPLC coupled with mass spectrometry (LC-MS) can provide even greater confidence in peak identification. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the related compound N-methyl-2-pyrrolidone is analyzable by GC, it is plausible that this compound could also be analyzed by this method, possibly after derivatization of the primary amine to increase volatility. gcms.cznih.gov The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be sensitive for this nitrogen-containing compound. osti.gov

Example of a Hypothetical HPLC Method

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Column Temperature | 30 °C |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. For this compound, the empirical formula is C₆H₁₂N₂O. nih.gov A close correlation between the experimental and theoretical values provides strong evidence for the assigned formula.

Theoretical Elemental Composition of C₆H₁₂N₂O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 56.22% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.44% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 21.87% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 12.49% |

| Total | | | 128.175 | 100.00% |

Computational and Theoretical Studies on 5 Aminomethyl 1 Methylpyrrolidin 2 One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to model the electronic structure of pyrrolidinone derivatives, yielding valuable information about their reactivity. nih.gov

For a molecule such as 5-(Aminomethyl)-1-methylpyrrolidin-2-one, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The lactam functionality in the pyrrolidinone ring, being a cyclic amide, presents an interesting case for reactivity studies. The planarity of the amide bond, a result of nN → π*C=O conjugation, is a key determinant of its chemical and physical properties. nih.gov Computational models can predict the propensity for protonation at either the amide nitrogen or the carbonyl oxygen, which is crucial for understanding its behavior in different chemical environments. nih.gov

Key electronic properties that can be calculated for pyrrolidinone derivatives include ionization potential, electron affinity, and chemical hardness. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the MEP can identify regions susceptible to electrophilic or nucleophilic attack. In the case of this compound, the primary amine group and the carbonyl oxygen are expected to be key sites for intermolecular interactions, a hypothesis that can be quantified through quantum chemical calculations.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for a Pyrrolidinone Derivative (Calculated using DFT)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| NBO Charge on Carbonyl Oxygen | -0.65 e | Quantifies the partial negative charge, indicating a site for electrophilic attack. |

| NBO Charge on Amine Nitrogen | -0.85 e | Quantifies the partial negative charge, indicating a site for protonation or electrophilic attack. |

Note: The values in this table are illustrative for a generic pyrrolidinone derivative and are not from specific calculations on this compound.

Conformational Analysis and Stereoisomer Energy Profiles

The three-dimensional structure of this compound is crucial for its function and interactions. The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. acs.org The substituents on the ring significantly influence the preferred conformation. nih.govbeilstein-journals.org

Studies on substituted prolines, which share the pyrrolidine ring, have shown that substituents strongly influence the ring's pucker. acs.orgnih.gov For example, the electronegativity and steric bulk of a substituent can favor either an endo or exo pucker of the ring. nih.gov In this compound, the aminomethyl group's orientation (pseudo-axial or pseudo-equatorial) will be a key factor in determining the most stable conformation.

Table 2: Example of Relative Energies for Different Conformers of a Substituted Pyrrolidine

| Conformer | Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) | Pyrrolidine Ring Pucker |

| 1 | 60° | 0.00 | Cγ-endo |

| 2 | 180° | 1.52 | Cγ-endo |

| 3 | -60° | 2.15 | Cγ-exo |

Note: This data is hypothetical and serves to illustrate the output of a conformational analysis study.

Molecular Dynamics Simulations of Reactivity and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com

For this compound, MD simulations can be used to study its behavior in aqueous solution. These simulations can reveal information about the solvation structure, the stability of different conformers in solution, and the dynamics of intramolecular hydrogen bonding.

Furthermore, MD simulations are a cornerstone of modern drug discovery and can be used to study the interaction of pyrrolidinone derivatives with biological targets. nih.govbohrium.com By placing the molecule in the active site of a protein, MD simulations can predict the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. nih.gov Such studies are invaluable for understanding the mechanism of action of bioactive molecules and for the rational design of more potent derivatives.

Computational Design of Novel Derivatives and Synthetic Pathways

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the computational design of novel derivatives of this compound with desired properties. frontiersin.org Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. scispace.com

Structure-based drug design is another powerful approach where the three-dimensional structure of a target protein is used to design molecules that can bind to it with high affinity and selectivity. frontiersin.org For example, if this compound is a starting point for the development of an enzyme inhibitor, computational methods can be used to suggest modifications to its structure that would enhance its binding to the enzyme's active site. This could involve adding new functional groups to form additional hydrogen bonds or to improve hydrophobic interactions.

Computational chemistry can also aid in the design of synthetic pathways. Quantum chemical calculations can be used to model reaction mechanisms, calculate activation energies, and predict the feasibility of different synthetic routes. nih.gov This can help chemists to choose the most efficient and high-yielding pathways for the synthesis of new pyrrolidinone derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 5-(Aminomethyl)-1-methylpyrrolidin-2-one?

- Answer : Cyclization reactions involving pyrrolidinone precursors are commonly employed. For example, base-assisted cyclization of substituted hydroxy-pyrrolidinones (e.g., using ammonium acetate buffer at pH 6.5) can yield structurally related compounds . Key steps include:

- Selection of starting materials (e.g., hydroxy-pyrrolidinone derivatives).

- Optimization of reaction conditions (e.g., temperature, solvent polarity).

- Purification via column chromatography or preparative HPLC (using protocols similar to those in pharmaceutical impurity analysis) .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be applied to confirm the structure of this compound?

- Answer :

- 1H/13C NMR : Identify characteristic peaks for the aminomethyl group (δ ~2.5–3.5 ppm for CH2NH2) and the pyrrolidinone ring (δ ~1.8–2.2 ppm for N-methyl protons). Compare with data from structurally analogous compounds like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

- FTIR : Look for absorption bands corresponding to the amide C=O stretch (~1650–1700 cm⁻¹) and NH2 bending (~1550–1600 cm⁻¹).

- HRMS : Verify the molecular ion ([M+H]+) and fragmentation patterns against theoretical values (e.g., using NIST Chemistry WebBook protocols for accuracy) .

Q. What safety protocols should be followed given the limited toxicological data for this compound?

- Answer :

- Use standard laboratory precautions: fume hoods, gloves, and protective eyewear.

- In case of skin contact, wash immediately with water for 15 minutes (as per general pyrrolidinone safety guidelines) .

- Avoid inhalation; if exposed, move to fresh air and seek medical attention.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?

- Answer :

- Variable Analysis : Investigate substituent effects (e.g., electron-withdrawing groups on the pyrrolidinone ring may reduce yields due to steric hindrance) .

- Catalyst Screening : Test alternative bases (e.g., potassium carbonate vs. ammonium acetate) to optimize cyclization efficiency.

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times.

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for predicting the reactivity of the aminomethyl group in this compound?

- Answer :

- DFT Calculations : Model the electronic structure to predict nucleophilic sites (e.g., NH2 group) using software like Gaussian or ORCA. Reference structural data from analogous compounds (e.g., 5-(Trityloxymethyl)-2-pyrrolidinone) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess conformational stability.

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

- Answer :

- Batch Comparison : Analyze impurities via HPLC-MS using pharmaceutical-grade reference standards (e.g., EP/JP monographs) .

- Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to isolate signal overlaps in NMR spectra.

Q. What strategies are effective for functionalizing the pyrrolidinone ring without degrading the aminomethyl group?

- Answer :

- Protective Groups : Temporarily protect the NH2 group with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) before introducing substituents.

- Mild Reaction Conditions : Employ low-temperature alkylation (e.g., using NaH in THF at 0°C) to minimize side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.